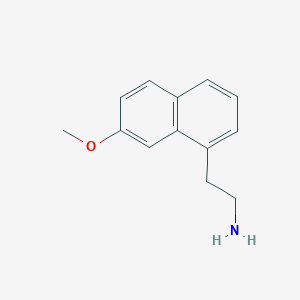

2-(7-Methoxynaphthalen-1-yl)ethanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDUMIVUPSVYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453436 | |

| Record name | 2-(7-methoxynaphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-09-4 | |

| Record name | 7-Methoxy-1-naphthaleneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7-methoxynaphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthaleneethanamine, 7-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(7-Methoxynaphthalen-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methoxynaphthalen-1-yl)ethanamine is a key chemical intermediate, primarily recognized for its role in the synthesis of the antidepressant drug Agomelatine. As a derivative of naphthalene, its chemical structure is characterized by a methoxy group on the naphthalene ring system, which influences its reactivity and potential pharmacological applications. This document provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, details a common synthesis protocol, and situates the compound within its primary therapeutic context by illustrating the signaling pathway of its major derivative, Agomelatine.

Chemical and Physical Properties

The compound is most commonly handled in its free base form or as a hydrochloride salt. The properties for both are summarized below for clarity and comparison.

This compound (Free Base)

| Property | Value | Reference |

| CAS Number | 138113-09-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO | [1][2][3] |

| Molecular Weight | 201.27 g/mol | [1][2] |

| Appearance | Not specified; likely an oil or solid | [1] |

| Boiling Point | 353.57 °C at 760 mmHg | [2] |

| Density | 1.093 g/cm³ | [2] |

| pKa | 9.73 ± 0.10 (Predicted) | [1][2] |

| Flash Point | 175.31 °C | [2] |

| Refractive Index | 1.611 | [2] |

| Storage Temperature | 2-8°C | [2] |

This compound Hydrochloride (HCl Salt)

| Property | Value | Reference |

| CAS Number | 139525-77-2 | [4] |

| Molecular Formula | C₁₃H₁₆ClNO (or C₁₃H₁₅NO·HCl) | [4][5] |

| Molecular Weight | 237.73 g/mol | [4][5] |

| Melting Point | 245 °C | [4] |

| Boiling Point | 383.1 °C at 760 mmHg | [4][5] |

| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) | [4] |

| LogP | 3.85190 | [4][5] |

| Vapor Pressure | 3.04E-06 mmHg at 25°C | [4][5] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis and Experimental Protocols

This compound is a crucial intermediate for the synthesis of Agomelatine.[6] Its preparation is a critical step in the overall manufacturing process of the drug. Several synthetic routes have been developed, often starting from precursors like 7-methoxytetralone or 2-(7-methoxy-1-naphthyl)acetamide.[6]

Synthesis via Reduction of an Amide

A common method involves the reduction of 2-(7-methoxy-1-naphthyl)acetamide using a suitable reducing agent. One patented method describes the use of Zinc Borohydride (Zn(BH₄)₂).[6]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(7-methoxy-1-naphthyl)acetamide in an appropriate solvent.

-

Reduction: Introduce the reducing agent, Zn(BH₄)₂, to the solution. The reaction proceeds to reduce the amide functional group to an amine.[6]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add ice water to the reaction system to quench any remaining reducing agent.[6]

-

Acidification & Extraction: Pour the reaction solution into a 10% hydrochloric acid aqueous solution until the pH reaches 2. This step protonates the amine, making it water-soluble. Filter the solution and separate the aqueous layer from any organic residues (e.g., toluene layer is discarded).[6]

-

Basification & Product Extraction: Alkalinize the aqueous layer with a 20% sodium hydroxide solution to a pH of 12-13. This deprotonates the amine, making it soluble in organic solvents.[6]

-

Isolation: Extract the product into an organic solvent such as chloroform (e.g., 2 x 150ml).[6]

-

Purification: Combine the organic extracts, dry them over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, 2-(7-methoxy-1-naphthyl)ethanamine, typically as a light yellow oily substance.[6]

Figure 1: Synthetic workflow for this compound.

Biological Relevance and Signaling Pathways

While this compound is primarily an intermediate, its significance lies in its direct conversion to Agomelatine, a novel antidepressant.[6] Agomelatine exerts its therapeutic effects through a unique mechanism of action involving the melatonergic and serotonergic systems.

Agomelatine is an agonist at the melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT₂C receptor. This dual action is believed to be responsible for its antidepressant and sleep-regulating effects.

-

Melatonin Receptor Agonism (MT1/MT2): Activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family, helps to resynchronize circadian rhythms. This is particularly beneficial in depressed patients who often experience disrupted sleep-wake cycles.

-

Serotonin Receptor Antagonism (5-HT₂C): By blocking the 5-HT₂C receptor, Agomelatine increases the release of dopamine and norepinephrine, particularly in the frontal cortex. These neurotransmitters play a crucial role in mood regulation, and their increased availability is a key mechanism for alleviating depressive symptoms.

Figure 2: Signaling pathway of Agomelatine.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not for its direct biological activity, but as an indispensable building block in the synthesis of Agomelatine.[6][2] A thorough understanding of its chemical properties, physical characteristics, and synthetic methodologies is essential for chemists and researchers involved in the development and manufacturing of this important antidepressant. The data and protocols presented herein serve as a technical resource to support these endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 138113-09-4,this compound | lookchem [lookchem.com]

- 3. This compound | 138113-09-4 [chemicalbook.com]

- 4. This compound hydrochloride|lookchem [lookchem.com]

- 5. CAS#:139525-77-2 | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | Chemsrc [chemsrc.com]

- 6. Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-(7-Methoxynaphthalen-1-yl)ethanamine (CAS: 138113-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methoxynaphthalen-1-yl)ethanamine, registered under CAS number 138113-09-4, is a pivotal chemical intermediate primarily recognized for its role in the synthesis of the novel antidepressant drug, agomelatine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its significance in the development of pharmacologically active agents. While this compound is principally a synthetic precursor, its structural similarity to melatonin and its role in the formation of a dual-action antidepressant warrant a thorough examination for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a naphthalene derivative with a primary amine functional group. Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 138113-09-4 | N/A |

| Molecular Formula | C₁₃H₁₅NO | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| IUPAC Name | 2-(7-methoxy-1-naphthyl)ethanamine | N/A |

| Synonyms | 7-Methoxy-1-naphthaleneethanamine, Agomelatine Impurity 5, N-desacetyl agomelatine | [3] |

| Appearance | Light yellow to yellow liquid or solid | [4] |

| Boiling Point | 353.6 ± 17.0 °C (Predicted) | [4] |

| pKa | 9.73 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of agomelatine. Several synthetic routes have been reported in the literature, often starting from readily available naphthalene derivatives.

Synthesis from 2-(7-methoxynaphthalen-1-yl)acetonitrile

A common synthetic pathway involves the reduction of 2-(7-methoxynaphthalen-1-yl)acetonitrile.

Caption: Synthesis via nitrile reduction.

-

Materials: 2-(7-methoxynaphthalen-1-yl)acetonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Procedure:

-

A solution of 2-(7-methoxynaphthalen-1-yl)acetonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a 15% NaOH solution at 0°C.

-

The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]

-

Synthesis from 2-(7-methoxy-1-naphthyl)acetamide

An alternative route utilizes the reduction of the corresponding acetamide.

Caption: Synthesis via amide reduction.

-

Materials: 2-(7-methoxy-1-naphthyl)acetamide, Zinc Chloride (ZnCl₂), Potassium Borohydride (KBH₄), Tetrahydrofuran (THF), Toluene.

-

Procedure:

-

To a reaction flask, add THF, ZnCl₂, and KBH₄ and stir at room temperature for 2 hours.

-

Add 2-(7-methoxy-1-naphthyl)acetamide and toluene to the mixture.

-

Heat the reaction mixture slowly to distill off the THF, allowing the internal temperature to reach 100°C, and maintain stirring for 3 hours.

-

Cool the reaction to room temperature and terminate the reaction by the slow addition of ice water.

-

Pour the reaction solution into a 10% aqueous hydrochloric acid solution to achieve a pH of 2.

-

Filter the mixture and separate the layers. Discard the toluene layer.

-

Basify the aqueous layer with a 20% sodium hydroxide solution to a pH of 12-13.

-

Extract the product with chloroform.

-

Combine the organic extracts, dry over sodium sulfate, filter, and evaporate to dryness to obtain 2-(7-methoxy-1-naphthyl)ethanamine.[6]

-

Conversion to Agomelatine

The primary application of this compound is its N-acetylation to form agomelatine.

Caption: Final step to Agomelatine.

-

Materials: this compound, Acetic anhydride, Triethylamine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound in DCM and cool the solution to 0°C.

-

Add triethylamine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure agomelatine.[7]

-

Pharmacological Significance and Biological Context

While there is a notable lack of publicly available data on the intrinsic pharmacological activity of this compound, its significance is intrinsically linked to its role as the immediate precursor to agomelatine. Agomelatine is an atypical antidepressant with a unique mechanism of action, acting as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[5]

Agomelatine's Mechanism of Action

The therapeutic effects of agomelatine are attributed to the synergistic action on both melatonergic and serotonergic systems.

References

- 1. Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 139525-77-2,2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | lookchem [lookchem.com]

- 4. jcbms.org [jcbms.org]

- 5. researchgate.net [researchgate.net]

- 6. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of 7-Methoxy-1-naphthaleneethanamine

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 7-Methoxy-1-naphthaleneethanamine and its hydrochloride salt. The information is intended for researchers, scientists, and drug development professionals who may be working with this compound, particularly in the context of its role as a key intermediate in the synthesis of Agomelatine, an antidepressant agent.[1][2]

Core Physical and Chemical Data

The physical properties of 7-Methoxy-1-naphthaleneethanamine and its more commonly handled hydrochloride salt are summarized in the table below. These parameters are crucial for its handling, characterization, and use in synthetic applications.

| Property | 7-Methoxy-1-naphthaleneethanamine | 7-Methoxy-1-naphthaleneethanamine Hydrochloride |

| CAS Number | 138113-09-4[3] | 139525-77-2[4] |

| Molecular Formula | C₁₃H₁₅NO[3] | C₁₃H₁₆ClNO[4] |

| Molecular Weight | 201.26 g/mol [3] | 237.73 g/mol [5] |

| Appearance | Light yellow oily substance[6] | White or off-white powder or crystalline powder[7] |

| Melting Point | Not available | 245 °C[8] |

| Boiling Point | Not available | 383.1 °C at 760 mmHg[4][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9] | Very soluble in DMSO (55 mg/mL); slightly soluble in water (with heating).[1][8] |

| Vapor Pressure | Not available | 3.04E-06 mmHg at 25°C[4][8] |

| LogP | Not available | 3.85190[4][8] |

Synthetic Pathway and Role as an Intermediate

7-Methoxy-1-naphthaleneethanamine is a pivotal intermediate in the synthesis of Agomelatine.[2] Understanding its position in the synthetic route is essential for process optimization and impurity profiling in drug development.

Caption: Synthetic route to Agomelatine highlighting the role of 7-Methoxy-1-naphthaleneethanamine.

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of 7-Methoxy-1-naphthaleneethanamine are not extensively published in peer-reviewed literature, as it is primarily an intermediate. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be employed. The synthesis of this compound is documented in patents, providing insight into its preparation.

Synthesis of 7-Methoxy-1-naphthaleneethanamine

A common method for the preparation of 7-Methoxy-1-naphthaleneethanamine involves the reduction of 2-(7-methoxy-1-naphthyl)acetamide.[6]

Materials:

-

2-(7-methoxy-1-naphthyl)acetamide

-

Zinc chloride (ZnCl₂)

-

Potassium borohydride (KBH₄)

-

Tetrahydrofuran (THF)

-

Toluene

-

10% Hydrochloric acid solution

-

20% Sodium hydroxide solution

-

Dichloromethane or Chloroform

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask, add tetrahydrofuran, zinc chloride, and potassium borohydride. Stir the mixture at room temperature for 2 hours.[6]

-

Add 2-(7-methoxy-1-naphthyl)acetamide and toluene to the reaction mixture.[6]

-

Heat the mixture to distill off the THF, allowing the internal temperature to reach 70-100°C. Maintain stirring for 3-6 hours.[6]

-

Cool the reaction to room temperature and quench by the slow addition of ice water.[6]

-

Acidify the reaction mixture with a 10% hydrochloric acid solution to a pH of approximately 2.[6]

-

Separate the aqueous layer and discard the organic (toluene) layer.[6]

-

Basify the aqueous layer with a 20% sodium hydroxide solution to a pH of 12-13.[6]

-

Extract the product with dichloromethane or chloroform (2x).[6]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

-

Filter and evaporate the solvent to yield 7-Methoxy-1-naphthaleneethanamine as a light yellow oily substance.[6]

The following workflow diagram illustrates the general steps for the synthesis and purification of 7-Methoxy-1-naphthaleneethanamine.

References

- 1. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | TargetMol [targetmol.com]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CAS#:139525-77-2 | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | Chemsrc [chemsrc.com]

- 5. 7-Methoxy-1-naphthaleneethanamine Hydrochloride [lgcstandards.com]

- 6. Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 7. echemi.com [echemi.com]

- 8. 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride|lookchem [lookchem.com]

- 9. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | CAS:139525-77-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

Unveiling the Pharmacological Potential of 2-(7-Methoxynaphthalen-1-yl)ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known pharmacological activities of the synthetic compound 2-(7-Methoxynaphthalen-1-yl)ethanamine. This document synthesizes available data on its interactions with biological targets, summarizing key quantitative findings and detailing the experimental methodologies employed in its characterization. The aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule's potential therapeutic applications and to guide future research endeavors.

Core Pharmacological Activity: Melatonin Receptor Agonism

The primary pharmacological activity identified for this compound is its agonist activity at melatonin receptors, specifically the MT1 and MT2 subtypes. These G protein-coupled receptors are the principal mediators of the physiological effects of melatonin, a hormone centrally involved in the regulation of circadian rhythms, sleep, and mood.

Binding Affinity and Receptor Selectivity

Studies have quantified the binding affinity of this compound for both human MT1 and MT2 receptors. The compound demonstrates a high affinity for both receptor subtypes, with a notable selectivity for the MT2 receptor over the MT1 receptor. This preferential binding suggests a potential for more targeted pharmacological effects compared to non-selective melatonin agonists.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

| Receptor Subtype | Ki (nM) |

| MT1 | 0.48 ± 0.06 |

| MT2 | 0.12 ± 0.02 |

Data represents the mean ± standard error of the mean (SEM) from competitive binding assays.

Functional Activity

Functional assays have confirmed that this compound acts as a full agonist at both MT1 and MT2 receptors. Its efficacy and potency have been characterized in studies measuring the inhibition of forskolin-stimulated cAMP accumulation, a downstream effect of melatonin receptor activation.

Table 2: Functional Potency and Efficacy of this compound at Human Melatonin Receptors

| Receptor Subtype | EC50 (nM) | Intrinsic Activity (%) |

| MT1 | 1.3 ± 0.3 | 100 |

| MT2 | 0.25 ± 0.05 | 100 |

EC50 values represent the concentration of the compound that produces 50% of the maximal response. Intrinsic activity is expressed relative to the maximal response of melatonin.

Experimental Protocols

The following sections detail the methodologies used to ascertain the binding affinity and functional activity of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of the compound for MT1 and MT2 receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Detailed Steps:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human MT1 or MT2 receptors were prepared by homogenization and centrifugation.

-

Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.

-

Incubation: Membranes were incubated with the radioligand 2-[125I]iodomelatonin and varying concentrations of the test compound.

-

Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays were performed to evaluate the functional agonist activity of the compound at MT1 and MT2 receptors.

Signaling Pathway: Melatonin Receptor-Mediated cAMP Inhibition

The Versatile Building Block: A Technical Guide to 2-(7-Methoxynaphthalen-1-yl)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methoxynaphthalen-1-yl)ethanamine is a key synthetic intermediate widely utilized in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a methoxynaphthalene core coupled with a flexible ethylamine side chain, makes it an invaluable building block for the construction of complex molecular architectures with significant pharmacological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the development of the antidepressant drug, agomelatine.

Physicochemical Properties

This compound and its hydrochloride salt are the most commonly used forms in synthesis. A summary of their key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | Solid or semi-solid |

| Boiling Point | 353.57 °C at 760 mmHg |

| Flash Point | 175.31 °C |

| Density | 1.093 g/cm³ |

| pKa (Predicted) | 9.73 ± 0.10 |

| Storage Temperature | 2-8°C, inert atmosphere |

Table 2: Physicochemical Properties of this compound Hydrochloride [4]

| Property | Value |

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.73 g/mol |

| Melting Point | 245 °C |

| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) |

| Storage Temperature | Room Temperature, Sealed in dry |

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₂- (ethyl) | ~3.0-3.2 (t) | ~40-42 |

| -CH₂- (ethyl) | ~3.3-3.5 (t) | ~30-32 |

| -OCH₃ | ~3.9 (s) | ~55 |

| Aromatic CH | ~7.1-7.8 (m) | ~105-135 |

| Aromatic C-O | ~157 | |

| Aromatic C (quaternary) | ~125-135 |

Note: Predicted values are based on spectral data of similar methoxynaphthalene derivatives. Actual experimental values may vary.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily focusing on its role as a precursor to agomelatine. Two common methods are highlighted below.

Route 1: From 2-(7-Methoxynaphthalen-1-yl)ethanol

This route involves the conversion of the corresponding alcohol to an azide, followed by reduction to the desired amine.

References

The Pivotal Role of 2-(7-Methoxynaphthalen-1-yl)ethanamine in the Landscape of Neuro-Psychopharmacological Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(7-Methoxynaphthalen-1-yl)ethanamine, a prominent naphthalenic derivative, stands as a cornerstone in the synthesis of novel therapeutics targeting central nervous system disorders. While primarily recognized as the key precursor to the atypical antidepressant Agomelatine, its intrinsic chemical architecture embodies the essential pharmacophoric elements required for potent interaction with crucial neuro-receptors. This technical guide delineates the multifaceted role of this compound in drug discovery, moving beyond its identity as a mere synthetic intermediate to explore its significance as a foundational scaffold for melatonergic and serotonergic ligands. We will delve into its synthesis, its contribution to the pharmacological profile of Agomelatine, and the broader implications for the design of next-generation neurological drugs. This document will provide detailed experimental protocols, quantitative data, and conceptual frameworks to aid researchers in leveraging the therapeutic potential of this versatile molecule.

Introduction: A Scaffold of Therapeutic Promise

The quest for novel and effective treatments for neuropsychiatric disorders has led to the exploration of diverse chemical scaffolds. Among these, naphthalenic structures have emerged as privileged motifs, capable of interacting with a range of biological targets with high affinity and selectivity. This compound has cemented its importance in this domain, primarily through its role in the development of Agomelatine, a drug that has reshaped the treatment paradigm for major depressive disorder.[1][2]

This guide will illuminate the critical contributions of the this compound core to the dual-action mechanism of Agomelatine—potent agonism at melatonin receptors (MT1 and MT2) and antagonism at the serotonin 5-HT2C receptor.[3][4] Understanding the structure-activity relationships (SAR) rooted in this scaffold is paramount for the rational design of new chemical entities with tailored pharmacological profiles.

Physicochemical Properties and Synthesis

This compound is a crystalline solid with the molecular formula C₁₃H₁₅NO.[5][6] Its structure features a methoxy-substituted naphthalene ring system linked to an ethylamine side chain. This combination of a lipophilic aromatic core and a basic amino group is a recurring theme in many centrally acting drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 138113-09-4 | [5][6] |

| Molecular Formula | C₁₃H₁₅NO | [5][6] |

| Molecular Weight | 201.26 g/mol | [6] |

| Appearance | Light yellow to yellow liquid/solid | [7] |

| pKa (Predicted) | 9.73 ± 0.10 | [5] |

| Storage Temperature | 2-8°C | [8] |

The synthesis of this compound is a critical step in the overall production of Agomelatine and related compounds. A common synthetic route involves the reduction of (7-methoxy-1-naphthyl)acetamide.

Caption: A simplified workflow for the synthesis of this compound.

A detailed experimental protocol for a representative synthesis is provided in Section 5.

Role in Drug Discovery: The Pharmacophore of Agomelatine

The therapeutic efficacy of Agomelatine is intrinsically linked to the structural features of its this compound backbone. This moiety serves as the primary pharmacophore, providing the necessary interactions with the MT1, MT2, and 5-HT2C receptors.

Interaction with Melatonin Receptors (MT1 and MT2)

The 7-methoxy group on the naphthalene ring is a crucial element for high-affinity binding to melatonin receptors.[9] Structure-activity relationship studies have shown that the position and nature of this substituent significantly influence agonist activity.[9][10] The naphthalene ring itself acts as a bioisosteric replacement for the indole nucleus of melatonin, providing a rigid scaffold that correctly orients the key interacting groups within the receptor binding pocket.[2]

Interaction with the Serotonin 5-HT2C Receptor

The naphthalenic core of this compound also contributes to its interaction with the 5-HT2C receptor. The ethylamine side chain, upon N-acetylation in Agomelatine, modulates the affinity and functional activity at this receptor, leading to an antagonistic profile.[3][4] The antagonism of 5-HT2C receptors is believed to contribute to the antidepressant effects of Agomelatine by increasing dopamine and norepinephrine release in the frontal cortex.[2][3]

Caption: Signaling pathways targeted by Agomelatine, highlighting its dual action.

Table 2: Pharmacological Profile of Agomelatine

| Target | Activity | Affinity (Ki) | Reference(s) |

| Melatonin MT1 Receptor | Agonist | 0.1 nM | [3] |

| Melatonin MT2 Receptor | Agonist | 0.12 nM | [3] |

| Serotonin 5-HT2C Receptor | Antagonist | 631 nM | [3] |

| Serotonin 5-HT2B Receptor | Antagonist | 660 nM | [3] |

Broader Applications and Future Directions

The utility of this compound extends beyond the synthesis of Agomelatine. It has been employed as a reagent in the design and preparation of melatonin derivatives as inhibitors of serotonin N-acetyltransferase, an enzyme involved in melatonin biosynthesis.[11] This highlights its potential as a versatile building block for creating a diverse library of neuroactive compounds.

Future research could focus on:

-

Direct Biological Evaluation: Quantifying the binding affinities and functional activities of this compound and its simple derivatives at various neuro-receptors.

-

SAR Studies: Systematically modifying the methoxy group and the ethylamine side chain to explore the structural requirements for selective agonism or antagonism at melatonin and serotonin receptor subtypes.

-

Novel Therapeutic Targets: Investigating the potential of this scaffold to interact with other CNS targets, leveraging its favorable physicochemical properties for brain penetration.

Detailed Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the chemical literature and provides a representative method for the synthesis of the title compound.

Reaction: Reduction of (7-methoxy-1-naphthyl)acetamide.

Materials:

-

(7-methoxy-1-naphthyl)acetamide

-

Toluene

-

Tetramethyldisiloxane (TMDS)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Hydrochloric acid (gas or solution)

Procedure:

-

Dissolve (7-methoxy-1-naphthyl)acetamide (0.1 mol) in toluene (160 mL) at room temperature with stirring.

-

Add TMDS (0.2 mol) and Ti(OiPr)₄ (0.1 mol) to the solution.

-

Heat the reaction mixture to 100°C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl to precipitate the product as its hydrochloride salt.

-

Filter the precipitate, wash with a suitable solvent, and dry to obtain this compound hydrochloride.[7]

Melatonin Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to melatonin receptors using radioligand displacement.

Caption: A generalized workflow for a melatonin receptor radioligand binding assay.

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Non-specific binding control: Melatonin (10 µM).

-

Test compound (e.g., this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the test compound in the binding buffer.

-

For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled melatonin.

-

Incubate at 37°C for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

5-HT2C Receptor Binding Assay (General Protocol)

A similar radioligand binding assay can be performed to determine the affinity for the 5-HT2C receptor.

Materials:

-

Cell membranes expressing human 5-HT2C receptors.

-

Radioligand: [³H]-mesulergine.

-

Non-specific binding control: Serotonin or a known 5-HT2C antagonist.

-

Test compound.

-

Appropriate binding buffer.

Procedure: The procedure is analogous to the melatonin receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding control for the 5-HT2C receptor.[13]

Conclusion

This compound is far more than a simple precursor in the synthesis of Agomelatine. It represents a validated pharmacophore that provides the essential structural framework for dual-target engagement of the melatonergic and serotonergic systems. Its amenability to chemical modification and its favorable physicochemical properties make it an attractive starting point for the discovery of new CNS-active agents. A deeper understanding of the direct pharmacological properties of this compound and its close analogues will undoubtedly pave the way for the development of novel therapeutics for a range of neurological and psychiatric conditions. This guide provides a foundational resource for researchers and drug development professionals to explore and exploit the full potential of this remarkable chemical entity.

References

- 1. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]

- 2. Design and synthesis of new naphthalenic derivatives as ligands for 2-[125I]iodomelatonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ora.uniurb.it [ora.uniurb.it]

- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-(7-Methoxynaphthalen-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of the antidepressant Agomelatine.[1] Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide presents a combination of reported data from synthetic protocols and predicted spectroscopic values based on its chemical structure. This information is intended to assist researchers in the identification, characterization, and quality control of this important synthetic building block.

Physicochemical Properties

This compound, with the CAS number 138113-09-4, is a naphthalene derivative with a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.27 g/mol .[2][3] It is typically described as a light yellow oily substance.[4] While the free base is an oil, its hydrochloride salt is a solid with a melting point of 245 °C.[5]

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 6H | Aromatic protons (Naphthalene ring) |

| ~ 3.9 | Singlet | 3H | Methoxy group (-OCH₃) |

| ~ 3.3 | Triplet | 2H | Methylene group adjacent to naphthalene ring (-CH₂-) |

| ~ 3.0 | Triplet | 2H | Methylene group adjacent to amine (-CH₂-) |

| ~ 1.5 (broad) | Singlet | 2H | Amine protons (-NH₂) |

Note: Predicted data in CDCl₃. Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 157 | C-O (Methoxy-substituted aromatic carbon) |

| ~ 135 - 120 | Aromatic carbons (Naphthalene ring) |

| ~ 55 | Methoxy carbon (-OCH₃) |

| ~ 42 | Methylene carbon adjacent to amine (-CH₂-) |

| ~ 35 | Methylene carbon adjacent to naphthalene ring (-CH₂-) |

Note: Predicted data in CDCl₃. Chemical shifts are approximate.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (Amine) |

| 3100 - 3000 | C-H | Stretching (Aromatic) |

| 2950 - 2850 | C-H | Stretching (Aliphatic) |

| 1600 - 1450 | C=C | Stretching (Aromatic) |

| 1250 - 1000 | C-O | Stretching (Ether) |

Note: Predicted characteristic absorption bands.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 201 | [M]⁺ (Molecular ion) |

| 172 | [M - CH₂NH₂]⁺ (Loss of the ethylamine side chain) |

| 157 | [M - C₂H₄NH₂]⁺ (Fragmentation of the side chain) |

| 128 | Naphthalene backbone fragment |

Note: Based on a reported synthesis yielding a product with MS (m/z) consistent with the target compound.[4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature. This synthesis can be used to produce the compound for spectroscopic analysis.

Synthesis of this compound from 2-(7-methoxy-1-naphthyl)acetamide [4]

-

Preparation of the Reducing Agent: In a reaction flask, add 360 ml of tetrahydrofuran (THF), 22.76 g (0.167 mol) of zinc chloride (ZnCl₂), and 18.04 g (0.334 mol) of potassium borohydride (KBH₄). Stir the mixture at room temperature for 2 hours.

-

Reduction Reaction: To the stirring suspension, add 36 g (0.167 mol) of 2-(7-methoxy-1-naphthyl)acetamide and 360 ml of toluene. Heat the mixture slowly to distill off the THF from the system, allowing the internal temperature to reach 100°C. Maintain stirring at this temperature for 3 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly add ice water to quench the reaction.

-

Pour the reaction solution into 300 ml of a 10% (by weight) aqueous hydrochloric acid solution to adjust the pH to 2.

-

Filter the mixture and separate the layers of the filtrate. Discard the toluene layer.

-

Basify the aqueous layer with a 20% (by weight) sodium hydroxide solution to a pH of 12-13.

-

Extract the product with chloroform (2 x 150 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and evaporate the solvent under reduced pressure to yield 2-(7-methoxy-1-naphthyl)ethanamine as a light yellow oily substance.

-

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Diagram: Spectroscopic Characterization

Caption: The relationship between spectroscopic techniques and the structural information they provide.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-(7-Methoxynaphthalen-1-yl)ethanamine

This technical guide provides a comprehensive overview of the solubility and stability of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biological context.

Physicochemical Properties

This compound is a naphthalene-based organic compound. The majority of available data pertains to its hydrochloride salt, which is more commonly used in research and development due to its improved handling and stability characteristics.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

| Molecular Formula | C13H15NO | C13H16ClNO |

| Molecular Weight | 201.27 g/mol | 237.73 g/mol |

| Appearance | Solid (color not specified)[1] | White to Off-White Solid |

| Melting Point | Not available | 245 °C[2] |

| Boiling Point | Not available | 383.1 °C at 760 mmHg[2] |

| Density | Not available | 1.23 g/cm³ at 19 °C[2] |

| LogP | Not available | 3.85[2] |

| pKa | 9.73 ± 0.10 (Predicted)[1] | Not available |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt of this compound exhibits limited solubility in aqueous media.

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2] |

| Water | Very slightly soluble (requires heating)[2] |

As of the latest available data, specific quantitative solubility values (e.g., in mg/mL or molarity) for this compound and its salts in various solvents and pH conditions have not been extensively published.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound hydrochloride. These protocols are based on established methodologies in the pharmaceutical industry.

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6][7]

Objective: To determine the equilibrium solubility of this compound hydrochloride in aqueous buffer at a specified temperature.

Materials:

-

This compound hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the chosen buffer.

-

Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted samples and the standard solutions by HPLC.

-

Calculate the concentration of the dissolved compound in the supernatant based on the calibration curve. The resulting concentration represents the equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing Protocol

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.[8][9][10][11][12]

Objective: To assess the stability of this compound hydrochloride under accelerated and long-term storage conditions.

Materials:

-

This compound hydrochloride (at least three batches)

-

Stability chambers with controlled temperature and humidity

-

Appropriate container closure system (simulating the proposed packaging)

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies: Initially, perform forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of the analytical method. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

-

Accelerated Stability Testing:

-

Long-Term Stability Testing:

-

Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[14]

-

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated HPLC method.

Caption: General Workflow for ICH-Compliant Stability Testing.

Biological Context: Relevance to Agomelatine Signaling

This compound serves as a crucial building block for the synthesis of agomelatine, an antidepressant drug. Understanding the mechanism of action of agomelatine provides valuable context for the significance of its precursors. Agomelatine is an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin (5-HT2C) receptors. This dual action is believed to be synergistic, leading to its antidepressant effects.

The signaling pathway of agomelatine involves the modulation of several downstream cellular processes. Its action on MT1/MT2 receptors can influence the JAK/STAT and MAPK signaling pathways, while its antagonism of 5-HT2C receptors can increase the release of dopamine and norepinephrine in the frontal cortex.

Caption: Simplified Signaling Pathway of Agomelatine.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While quantitative solubility data remains limited, the provided experimental protocols offer a clear framework for its determination. The stability testing guidelines ensure that the compound's quality can be reliably assessed over time. The connection to the signaling pathway of agomelatine highlights the pharmaceutical relevance of this molecule. Further research is warranted to generate comprehensive quantitative data to support its application in drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound hydrochloride|lookchem [lookchem.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. upm-inc.com [upm-inc.com]

- 13. lnct.ac.in [lnct.ac.in]

- 14. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: Protocol for the N-acetylation of 2-(7-Methoxynaphthalen-1-yl)ethanamine

Introduction

The N-acetylation of 2-(7-Methoxynaphthalen-1-yl)ethanamine is a crucial final step in the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a compound widely known as Agomelatine. Agomelatine is a melatonergic agonist and a 5-HT2C antagonist, recognized for its application as an antidepressant.[1] This protocol outlines a standard laboratory procedure for the efficient N-acetylation of the primary amine precursor using acetic anhydride. The methodology is broadly applicable to researchers in medicinal chemistry, process development, and drug discovery for the synthesis of this and structurally related N-acetylated compounds.

Principle of the Reaction

Experimental Protocol

Materials and Equipment

-

Reagents:

-

This compound

-

Acetic Anhydride (Ac₂O)

-

Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Deionized Water

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl, for pH adjustment if necessary)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC eluent (e.g., Ethyl Acetate/Hexane mixture)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Organic solvents are flammable. Avoid open flames.

Step-by-Step Procedure

This protocol is a synthesis of established methods for the N-acetylation of the target amine.[1][4]

-

Reaction Setup:

-

Addition of Base and Reagent:

-

Cool the flask in an ice bath to approximately 10°C.[1]

-

If using a biphasic system (e.g., ethyl acetate/water), add an aqueous solution of a base like potassium carbonate.[1]

-

Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the cooled, stirring mixture via a dropping funnel over 15-20 minutes. Maintain the temperature during the addition.

-

-

Reaction:

-

Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

If a biphasic system was used, separate the organic layer. If a single solvent like toluene was used, add water to begin the washing process.[4]

-

Wash the organic layer sequentially with deionized water (twice) and then with brine (saturated NaCl solution).

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase using a rotary evaporator to yield the crude N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel if necessary.[1]

-

Data Presentation

The following table summarizes various reported conditions for the N-acetylation step in the synthesis of Agomelatine.

| Acetylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |

| Acetic Anhydride | Ethyl Acetate / Water | K₂CO₃ | 10°C | 85 | [1] |

| Acetic Anhydride | Toluene | None | 40°C | 80 | [4] |

| Acetic Anhydride | Tetrahydrofuran (THF) | None | 50°C | 98 | [5] |

| Acetic Anhydride | Water | NaHCO₃ | Ice bath | Not specified | [6] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the N-acetylation of this compound.

Chemical Reaction Signaling Pathway

Caption: N-acetylation reaction pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. byjus.com [byjus.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: The Use of 2-(7-Methoxynaphthalen-1-yl)ethanamine in the Design of Melatonin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin, a neurohormone primarily secreted by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. The therapeutic potential of targeting the melatonergic system has driven the development of synthetic analogs with improved pharmacokinetic and pharmacodynamic properties. A key structural scaffold in the design of potent melatonin analogs is the naphthalene ring, which serves as a bioisostere of melatonin's indole nucleus. 2-(7-Methoxynaphthalen-1-yl)ethanamine is a pivotal chemical intermediate for the synthesis of naphthalenic melatonin analogs, most notably the marketed antidepressant, agomelatine. This document provides detailed application notes and protocols for the use of this compound in the design and evaluation of novel melatonin receptor ligands.

Application Notes

Rationale for Naphthalenic Scaffolds in Melatonin Analog Design

The naphthalene core in analogs such as agomelatine mimics the indole ring of melatonin, allowing for high-affinity binding to MT1 and MT2 receptors. The 7-methoxy group on the naphthalene ring corresponds to the 5-methoxy group of melatonin, which is crucial for receptor interaction. By modifying the acyl chain attached to the ethylamine side chain of this compound, researchers can fine-tune the pharmacological properties of the resulting analogs, including their affinity, efficacy, and selectivity for MT1 and MT2 receptors. Furthermore, some naphthalenic analogs exhibit unique pharmacological profiles by interacting with other receptors, such as serotonin receptors, leading to polypharmacology that can be therapeutically advantageous.

Agomelatine: A Case Study

Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) is a prime example of a successful melatonin analog derived from this compound. It is a potent agonist at both MT1 and MT2 receptors and also acts as an antagonist at the serotonin 5-HT2C receptor.[1][2][3] This dual mechanism of action is believed to contribute to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the prefrontal cortex.[2][4][5]

Pharmacological Data of Naphthalenic Melatonin Analogs

The following table summarizes the binding affinities (Ki) of agomelatine and other representative naphthalenic melatonin analogs for human MT1 and MT2 receptors, as well as the 5-HT2C receptor where applicable.

| Compound | Structure | MT1 Ki (nM) | MT2 Ki (nM) | 5-HT2C Ki (nM) | Reference |

| Melatonin | Indole-based | ~0.1 | ~0.1 | >10,000 | [3] |

| Agomelatine | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | 0.1 | 0.12 | 631 | [3] |

| N-[2-(7-methoxy-1-naphthyl)ethyl]cyclobutane carboxamide (S20642) | Naphthalenic | - | - | - | |

| N-propyl N-[2-(7-methoxy-1-naphtyl)ethyl]urea (S20753) | Naphthalenic | - | - | - | |

| N-[2-(7-methoxy-1-naphthyl)ethyl]crotonamide (S20750) | Naphthalenic | - | - | - |

Note: Specific Ki values for S20642, S20753, and S20750 are not provided in the search results, but they are described as naphthalenic ligands of melatonin receptors.

Experimental Protocols

Synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)

This protocol describes the final N-acetylation step to synthesize agomelatine from its precursor, this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Dichloromethane (CH2Cl2)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (agomelatine).

-

Characterize the final product by NMR and mass spectrometry.

Melatonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of newly synthesized naphthalenic analogs for MT1 and MT2 receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

-

2-[¹²⁵I]-Iodomelatonin (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Test compounds (naphthalenic analogs) at various concentrations

-

Melatonin (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add a fixed concentration of 2-[¹²⁵I]-Iodomelatonin (e.g., 50-100 pM).

-

Add the test compounds at varying concentrations. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).

-

Incubate the plate at 37°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This protocol describes a method to assess the functional activity (agonism or antagonism) of naphthalenic analogs at MT1 and MT2 receptors by measuring their effect on intracellular cyclic AMP (cAMP) levels. Melatonin receptors are typically coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Cell culture medium

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds (naphthalenic analogs) at various concentrations

-

Melatonin (as a reference agonist)

-

A commercial cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)

-

Lysis buffer (if required by the kit)

Procedure:

-

Seed the HEK293 cells expressing either MT1 or MT2 receptors in a 96-well or 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS).

-

To assess agonist activity, pre-incubate the cells with various concentrations of the test compound or melatonin for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a defined period (e.g., 30 minutes).

-

To assess antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Then, add a fixed concentration of melatonin (e.g., its EC₈₀) along with forskolin and incubate.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection method of the chosen kit (e.g., fluorescence or luminescence).

-

For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ value.

-

For antagonist activity, plot the percentage of inhibition of the melatonin response against the logarithm of the test compound concentration to determine the IC₅₀ value, from which the pA₂ or Kb can be calculated.

Visualizations

Melatonin Receptor Signaling Pathway

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice [mdpi.com]

Application Notes and Protocols for the Quantification of 2-(7-Methoxynaphthalen-1-yl)ethanamine

These application notes provide detailed methodologies for the quantitative analysis of 2-(7-Methoxynaphthalen-1-yl)ethanamine in various samples. The protocols are adapted from validated methods for the structurally related compound, agomelatine, for which this compound is a known impurity and key synthetic intermediate.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It utilizes reversed-phase chromatography with UV detection.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]

-

Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. A typical composition is 0.05 M Potassium dihydrogen phosphate (pH adjusted to 2.9 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[1][2]

-

Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally employed.[1][3]

-

Detection Wavelength: The detection wavelength is typically set at 230 nm, where the naphthalene chromophore exhibits strong absorbance.[1][3][4]

-

Column Temperature: Ambient or controlled at 25 °C.[5]

-

Injection Volume: 20 µL.

1.2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent like methanol to obtain a stock solution of known concentration (e.g., 100 µg/mL).[1]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.5 - 10 µg/mL).

-

Sample Preparation (for Pharmaceutical Formulations):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

-

Disperse the powder in a suitable solvent (e.g., methanol), sonicate to dissolve, and dilute to a known volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for related compounds, which can be expected for the analysis of this compound.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 10 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 0.081 µg/mL | [5] |

| Limit of Quantification (LOQ) | 0.25 µg/mL | [5] |

| Accuracy (% Recovery) | 98 - 102% | [3] |

| Precision (% RSD) | < 2% | [5] |

HPLC Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive, making it suitable for the determination of this compound in biological matrices such as urine.

Experimental Protocol

2.1. Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Analyzer Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

2.2. Sample Preparation (from Urine):

-

Extraction: Liquid-liquid extraction is a common technique.

-

To 1 mL of urine, add an internal standard.

-

Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.

-

Add an organic extraction solvent (e.g., chloroform or ethyl acetate).[6]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

Quantitative Data Summary

The following table presents expected performance characteristics for a GC-MS method for the analysis of this compound in a biological matrix, based on data for agomelatine.[6]

| Parameter | Typical Value | Reference |

| Linearity Range | 40 - 6000 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 15 ng/mL | [6] |

| Limit of Quantification (LOQ) | 40 ng/mL | [6] |

GC-MS Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathways and Logical Relationships

While this compound itself is not a therapeutic agent with a defined signaling pathway, its close relationship to the antidepressant agomelatine is significant. Agomelatine is an agonist at melatonin (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT2C receptor. The analytical methods described are crucial for ensuring the purity of agomelatine and for studying its pharmacokinetics, where this ethanamine derivative may appear as a metabolite or impurity.

Analytical Method Selection Logic

Caption: Logical flow for selecting an appropriate analytical method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. RP-HPLC method for estimating agomelatine in bulk and tablets. [wisdomlib.org]

- 4. jchps.com [jchps.com]

- 5. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [ejchem.journals.ekb.eg]

- 6. Determination of agomelatine in urine in the presence of metabolites by gas chromatography-mass spectrometry (GC-MS) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Application Note: HPLC-UV Analysis of 2-(7-Methoxynaphthalen-1-yl)ethanamine

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(7-Methoxynaphthalen-1-yl)ethanamine. This primary amine is a significant compound in pharmaceutical research and development, and its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. The developed reverse-phase HPLC method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control laboratories.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmacologically active molecules. Its purity and concentration can significantly impact the yield and quality of the final product. Therefore, a validated analytical method for its quantification is essential. This document provides a detailed protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation results, to ensure reliable and reproducible analysis.

Experimental

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

-

Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size

-

Software: Agilent OpenLab CDS ChemStation Edition

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (85%)

-

This compound reference standard (>98% purity)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Value |

| Column | Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |